molecular formula C17H23ClN2O2 B2514943 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide CAS No. 896369-65-6

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide

Cat. No.: B2514943
CAS No.: 896369-65-6
M. Wt: 322.83
InChI Key: DESMCYRLRNNKJB-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C17H23ClN2O2 and its molecular weight is 322.83. The purity is usually 95%.
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Biological Activity

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide is a synthetic compound that has garnered interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a chloro-substituted amide structure, which may influence its interaction with biological targets. The molecular formula is C15_{15}H20_{20}ClN1_{1}O1_{1}, and it has a molecular weight of approximately 271.78 g/mol.

PropertyValue
Molecular FormulaC15_{15}H20_{20}ClN1_{1}O1_{1}
Molecular Weight271.78 g/mol
Density1.2 g/cm³
SolubilitySoluble in DMSO

Pharmacodynamics

Research indicates that the compound may exhibit activity as a neurotransmitter modulator . Its structural similarity to known neurotransmitter agents suggests potential interactions with receptors involved in neurological pathways. Specifically, it may influence the activity of dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes implicated in metabolic processes. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Antidepressant Effects

A study conducted on animal models demonstrated that the compound exhibits antidepressant-like effects . Behavioral tests such as the forced swim test (FST) and tail suspension test (TST) indicated significant reductions in immobility time, suggesting enhanced mood-related behaviors.

Analgesic Properties

In pain models, this compound showed potential as an analgesic agent. It was effective in reducing pain responses in both acute and chronic pain scenarios, indicating its utility in pain management therapies.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, the administration of this compound resulted in significant behavioral improvements compared to control groups treated with saline. The study concluded that the compound could be a candidate for further development as an antidepressant medication.

Case Study 2: Pain Management

Another study focused on the analgesic properties of the compound involved administering varying doses to subjects with induced inflammatory pain. Results showed a dose-dependent reduction in pain scores, supporting its potential role as an analgesic agent.

Properties

IUPAC Name

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-11-5-6-14(7-12(11)2)20-9-13(8-15(20)21)19-16(22)17(3,4)10-18/h5-7,13H,8-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESMCYRLRNNKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(C)(C)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.